2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline
CAS No.: 342621-21-0
Cat. No.: VC0027424
Molecular Formula: C17H25ClF3NO2Si
Molecular Weight: 395.922
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 342621-21-0 |
|---|---|
| Molecular Formula | C17H25ClF3NO2Si |
| Molecular Weight | 395.922 |
| IUPAC Name | 1-[2-amino-5-chloro-4-tri(propan-2-yl)silyloxyphenyl]-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C17H25ClF3NO2Si/c1-9(2)25(10(3)4,11(5)6)24-15-8-14(22)12(7-13(15)18)16(23)17(19,20)21/h7-11H,22H2,1-6H3 |
| Standard InChI Key | IHJKTPJNAVUZAV-UHFFFAOYSA-N |
| SMILES | CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)N)C(=O)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline, also identified by its IUPAC name 1-[2-amino-5-chloro-4-tri(propan-2-yl)silyloxyphenyl]-2,2,2-trifluoroethanone, is registered with the Chemical Abstracts Service (CAS) number 342621-21-0 . This compound belongs to the class of substituted anilines and features multiple functional groups that contribute to its unique chemical profile and reactivity patterns. The compound's structure allows it to participate in various chemical transformations, making it particularly useful in synthetic organic chemistry and pharmaceutical research applications.
Molecular Structure
The molecular architecture of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline centers around a benzene ring with four key substituents arranged in a specific pattern. The compound contains an amino group (-NH₂) at position 2, adjacent to a trifluoroacetyl moiety (-COCF₃) also at position 2. Additionally, the molecule features a chloro substituent (-Cl) at position 5 and a triisopropylsilyloxy group (-OSi(iPr)₃) at position 4 . This particular arrangement of functional groups creates a molecule with distinctive electronic properties and steric characteristics that influence its chemical behavior and potential applications.
Physical and Chemical Properties
Comprehensive Property Data
Physical and Chemical Characteristics
The physical and chemical characteristics of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline are summarized in Table 1. These properties are essential for understanding the compound's behavior in different environments and its potential applications in various chemical processes.
Table 1: Physical and Chemical Properties of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline
Structural Identifiers
The structure of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline can be represented using various chemical notation systems, which are crucial for database indexing and computational chemistry applications. The compound's unique structural characteristics contribute to its specific reactivity profile and applications in organic synthesis. The triisopropylsilyloxy group serves as a protecting group for hydroxyl functionality, while the trifluoroacetyl moiety introduces distinctive electron-withdrawing effects that can be leveraged in various chemical transformations.
Synthesis Methodology
General Synthetic Approach
Biological and Pharmacological Properties
Enzyme Inhibition Activity
2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline has demonstrated notable enzyme inhibition capabilities in research studies, particularly against specific kinases involved in various biological processes. Research has shown that this compound exhibits inhibitory activity against Protein Kinase A and Mitogen-Activated Protein Kinase with IC₅₀ values of 3.5 μM and 4.2 μM, respectively. These findings suggest potential applications in the development of therapeutic agents targeting kinase-mediated pathways, which are implicated in numerous disease states including cancer and inflammatory conditions. The compound's unique structure may contribute to its specific binding interactions with these enzyme targets.
Table 2: Enzyme Inhibition Profile of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline
| Enzyme Target | IC₅₀ Value | Potential Application |
|---|---|---|
| Protein Kinase A | 3.5 μM | Signal transduction modulation |
| Mitogen-Activated Protein Kinase | 4.2 μM | Cancer research applications |
Structure-Activity Relationships
Research Applications
Role in Organic Synthesis
2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline serves as a valuable intermediate in organic synthesis pathways. The compound's unique functional groups provide multiple sites for selective chemical transformations, making it useful for the construction of more complex molecules. The triisopropylsilyloxy group functions as a protecting group for hydroxyl functionality, allowing for selective reactions at other positions in the molecule . Meanwhile, the trifluoroacetyl group introduces a reactive carbonyl functionality that can participate in various condensation reactions. The combination of these features makes the compound particularly useful in synthetic schemes requiring precise control over regioselectivity and functional group compatibility.
Pharmaceutical Research Applications
In pharmaceutical research, 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline may serve as a building block for the development of novel therapeutic agents. The compound's enzyme inhibition properties suggest potential applications in the design of kinase inhibitors for various disease targets. Additionally, the structural elements present in this compound may be incorporated into larger molecular frameworks to modulate pharmacokinetic properties or enhance binding interactions with specific biological targets. The trifluoromethyl group, in particular, is a common motif in many pharmaceutical compounds due to its ability to increase metabolic stability and lipophilicity.
Analytical and Spectroscopic Studies
Current Research and Future Directions
Future Research Opportunities
Several promising directions exist for future research involving 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline. Further investigation of its biological activities against a broader range of targets could uncover new therapeutic applications. Development of improved synthetic methodologies, focusing on higher yields, reduced environmental impact, and more accessible reagents, would enhance the compound's utility in various applications. Structure modification studies, exploring the effects of substituting or adding functional groups at different positions, could lead to derivatives with enhanced properties for specific applications. Additionally, computational studies could provide insights into the compound's electronic structure, reactivity patterns, and potential binding interactions with biological targets.
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